N-benzyl-6-{[(4-chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinamine
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Overview
Description
N-benzyl-6-{[(4-chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinamine is a complex organic compound that features a pyrimidine ring substituted with benzyl, chlorobenzyl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-6-{[(4-chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinamine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine core, followed by the introduction of the benzyl and chlorobenzyl groups through nucleophilic substitution reactions. The reaction conditions often involve the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated synthesis equipment and continuous flow reactors to control reaction parameters precisely. The scalability of the synthesis process is crucial for industrial applications, and methods such as high-performance liquid chromatography (HPLC) are employed for purification.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-6-{[(4-chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinamine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H2).
Substitution: The benzyl and chlorobenzyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the benzyl or chlorobenzyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: Pd/C, H2
Substitution: NaH, KOtBu, DMF, THF
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted pyrimidines depending on the nucleophile used
Scientific Research Applications
N-benzyl-6-{[(4-chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-benzyl-6-{[(4-chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-6-{[(4-methylbenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinamine
- N-benzyl-6-{[(4-fluorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinamine
- N-benzyl-6-{[(4-bromobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinamine
Uniqueness
N-benzyl-6-{[(4-chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinamine is unique due to the presence of the chlorobenzyl group, which can impart distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-benzyl-6-[(4-chlorophenyl)methylsulfanylmethyl]-2-phenylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3S/c26-22-13-11-20(12-14-22)17-30-18-23-15-24(27-16-19-7-3-1-4-8-19)29-25(28-23)21-9-5-2-6-10-21/h1-15H,16-18H2,(H,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDOKBQPHURSIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=NC(=C2)CSCC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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